molecular formula C20H31N3O3S B11103200 1-{3-[(4-Methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}-2-(piperidin-1-yl)ethanone

1-{3-[(4-Methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}-2-(piperidin-1-yl)ethanone

Cat. No.: B11103200
M. Wt: 393.5 g/mol
InChI Key: DXZRCZBWHAKMQL-UHFFFAOYSA-N
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Description

1-{3-[(4-Methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}-2-(piperidin-1-yl)ethanone is a complex organic compound with a unique structure that includes a sulfonyl group, an imidazolidinyl group, and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[(4-Methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}-2-(piperidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the imidazolidinyl intermediate. The key steps include:

    Formation of the Imidazolidinyl Intermediate: This involves the reaction of an appropriate amine with an isocyanate to form the imidazolidinyl ring.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced through a sulfonation reaction, typically using sulfonyl chloride in the presence of a base.

    Attachment of the Piperidinyl Group: The piperidinyl group is attached via a nucleophilic substitution reaction, where the piperidine acts as a nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{3-[(4-Methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}-2-(piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and piperidinyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{3-[(4-Methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}-2-(piperidin-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-{3-[(4-Methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}-2-(piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The imidazolidinyl and piperidinyl groups may enhance the compound’s binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-{3-[(4-Methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}-2-(pyridin-2-ylsulfanyl)ethanone
  • 1-{3-[(4-Methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}-2-(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone

Uniqueness

1-{3-[(4-Methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}-2-(piperidin-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidinyl group, in particular, may enhance its solubility and bioavailability compared to similar compounds.

Properties

Molecular Formula

C20H31N3O3S

Molecular Weight

393.5 g/mol

IUPAC Name

1-[3-(4-methylphenyl)sulfonyl-2-propan-2-ylimidazolidin-1-yl]-2-piperidin-1-ylethanone

InChI

InChI=1S/C20H31N3O3S/c1-16(2)20-22(19(24)15-21-11-5-4-6-12-21)13-14-23(20)27(25,26)18-9-7-17(3)8-10-18/h7-10,16,20H,4-6,11-15H2,1-3H3

InChI Key

DXZRCZBWHAKMQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(C2C(C)C)C(=O)CN3CCCCC3

Origin of Product

United States

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